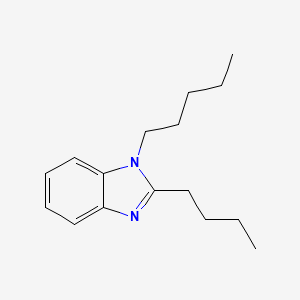
2-Butyl-1-pentyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 2-Butyl-1-pentyl-1H-benzimidazole. One example involves the reaction of a substituted pyrrole with a benzimidazole derivative. The chlorination of the pyrrole ring followed by cyclization with benzimidazole yields the desired compound .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
2-Butyl-1-pentyl-1H-benzimidazole undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituents can be introduced at different positions. Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides). The major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
- Used as a building block in drug synthesis due to its diverse reactivity.
- Investigated for its coordination chemistry and ligand properties.
- Potential antitumor activity against cancer cell lines .
- Further research needed to explore its pharmacological properties.
- May find applications in materials science, catalysis, and organic electronics.
Mechanism of Action
The precise mechanism by which 2-Butyl-1-pentyl-1H-benzimidazole exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Butyl-1-pentyl-1H-benzimidazole is unique, it shares features with related compounds:
1H-Benzimidazole, 2-phenyl-: A structurally similar benzimidazole derivative.
1H-Benzimidazole, 2-(methylthio)-: Another related compound.
Properties
CAS No. |
110073-41-1 |
|---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-butyl-1-pentylbenzimidazole |
InChI |
InChI=1S/C16H24N2/c1-3-5-9-13-18-15-11-8-7-10-14(15)17-16(18)12-6-4-2/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI Key |
QODZGYIRMUIBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




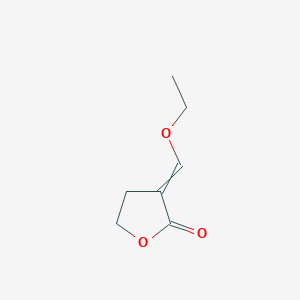
![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
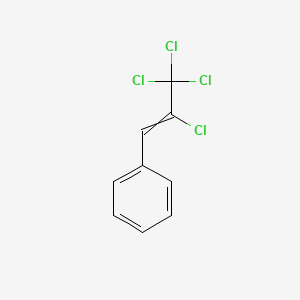
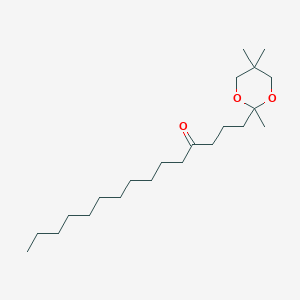
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)

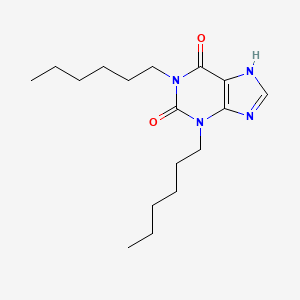

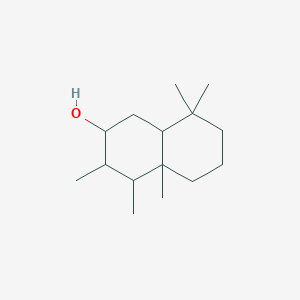
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)

